4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine
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Overview
Description
4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to have significant impact in medicinal chemistry . They have been used as antitumor scaffolds and have shown enzymatic inhibitory activity .
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been reported to have significant anticancer potential and enzymatic inhibitory activity . These compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Related compounds have been reported to have significant effects on various biochemical pathways related to cancer and enzymatic activity . The downstream effects of these interactions can lead to the inhibition of cancer cell growth .
Result of Action
Related compounds have been reported to have significant inhibitory activity, with ic50 values in the nanomolar range . This suggests that these compounds can effectively inhibit their targets at low concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrazolo[1,5-a]pyrimidine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological research: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5,7-dichloropyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and reactivity.
Pyrazolo[1,5-a]pyrimidine derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.
Uniqueness
4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and material science applications .
Properties
CAS No. |
1232224-67-7 |
---|---|
Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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